N-Methoxy-N,2,4,4-tetramethylcyclohex-1-enecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N,2,4,4-tetramethylcyclohex-1-enecarboxamide involves the reaction of appropriate starting materials under specific conditions. One proposed synthetic route includes the reaction of 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane with methoxyamine. The reaction is typically carried out in the presence of solvents such as dichloromethane or ethyl acetate.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-Methoxy-N,2,4,4-tetramethylcyclohex-1-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Methoxy-N,2,4,4-tetramethylcyclohex-1-enecarboxamide has various scientific research applications, including:
Biology: The compound may be used in biological studies to investigate its effects on biological systems.
Industry: Utilized in the production of materials with specific properties, such as synthetic elastomers.
Wirkmechanismus
The mechanism of action of N-Methoxy-N,2,4,4-tetramethylcyclohex-1-enecarboxamide involves its interaction with molecular targets and pathways within a system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methoxyphenyl)-2-methoxyacetamide: A compound with a similar structure but different functional groups.
N-(4-methoxy-2-nitrophenyl)acetamide: Another structurally related compound with different substituents.
Uniqueness
N-Methoxy-N,2,4,4-tetramethylcyclohex-1-enecarboxamide is unique due to its specific structure, which includes a methoxy group and multiple methyl groups on a cyclohexene ring. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C12H21NO2 |
---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
N-methoxy-N,2,4,4-tetramethylcyclohexene-1-carboxamide |
InChI |
InChI=1S/C12H21NO2/c1-9-8-12(2,3)7-6-10(9)11(14)13(4)15-5/h6-8H2,1-5H3 |
InChI-Schlüssel |
JQJMJBBWKXBYCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCC(C1)(C)C)C(=O)N(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.